3-(2-Fluorophenyl)cyclohexanone
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Overview
Description
3-(2-Fluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13FO It is a derivative of cyclohexanone, where a fluorophenyl group is attached to the third carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)cyclohexanone typically involves the reaction of cyclohexanone with a fluorophenyl reagent. One common method is the Friedel-Crafts acylation, where cyclohexanone reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: this compound can be oxidized to 3-(2-Fluorophenyl)cyclohexanoic acid.
Reduction: Reduction yields 3-(2-Fluorophenyl)cyclohexanol.
Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-(2-Fluorophenyl)cyclohexanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)cyclohexanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ketone group can undergo nucleophilic attack, leading to the formation of various intermediates that participate in further reactions.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar but has a different substitution pattern on the cyclohexanone ring.
Cyclohexanone: The parent compound without the fluorophenyl group.
3-(2-Chlorophenyl)cyclohexanone: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 3-(2-Fluorophenyl)cyclohexanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9H,3-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFDDEVKTLLHSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696397 |
Source
|
Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141632-21-5 |
Source
|
Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can be inferred about the reactivity of 3-(2-Fluorophenyl)cyclohexanone based on the described research?
A1: The research demonstrates that 2,4-diacetyl-5-hydroxy-5-methyl-3-(2-fluorophenyl)cyclohexanone readily reacts with aromatic amines at its alicyclic carbonyl group []. This suggests that the carbonyl group in this compound itself is likely reactive and amenable to similar reactions with nucleophiles like amines. The presence of the fluorine atom on the phenyl ring could influence the reactivity of the molecule through electronic effects, potentially impacting reaction rates or selectivity. Further investigations would be needed to fully characterize its reactivity profile.
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